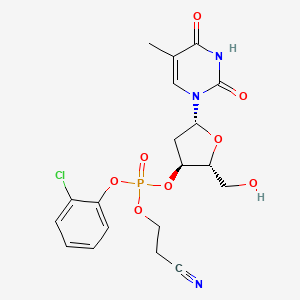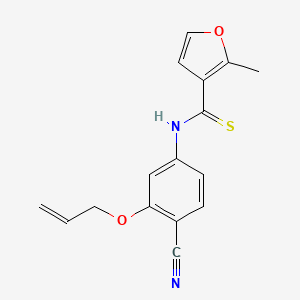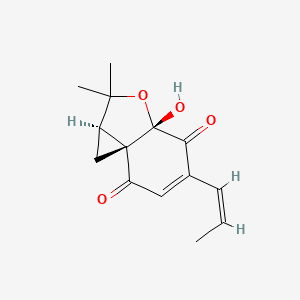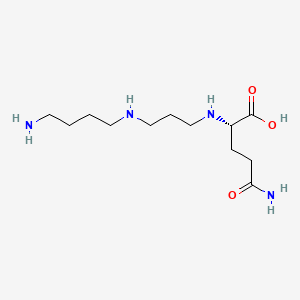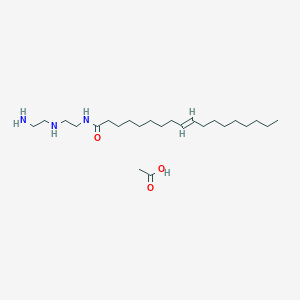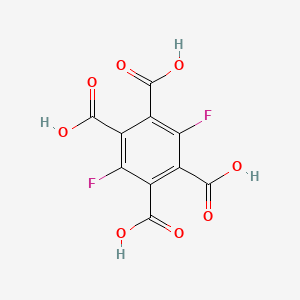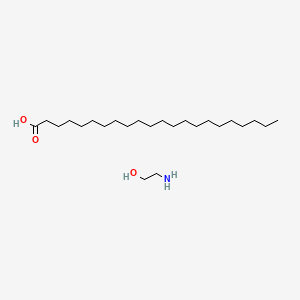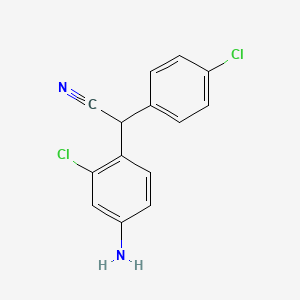
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2-clorofenil)(4-clorofenil)acetonitrilo es un compuesto orgánico con la fórmula molecular C14H10Cl2N2. Se caracteriza por la presencia de dos grupos clorofenilo y un grupo amino unido a una parte acetonitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Amino-2-clorofenil)(4-clorofenil)acetonitrilo típicamente implica la reacción de 4-cloroanilina con 4-clorobencil cianuro en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de (4-Amino-2-clorofenil)(4-clorofenil)acetonitrilo puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Amino-2-clorofenil)(4-clorofenil)acetonitrilo experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos amino y cloro pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar los derivados nitro correspondientes o reducción para formar aminas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento con otros compuestos aromáticos para formar estructuras más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Reactivos como hidróxido de sodio o carbonato de potasio en solventes como etanol o metanol.
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos, compuestos nitro y aminas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(4-Amino-2-clorofenil)(4-clorofenil)acetonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (4-Amino-2-clorofenil)(4-clorofenil)acetonitrilo implica su interacción con objetivos moleculares específicos y vías. Los grupos amino y cloro juegan un papel crucial en su reactividad y afinidad de unión a varias moléculas biológicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- (4-Amino-2-clorofenil)(4-fluorofenil)acetonitrilo
- (4-Amino-2-clorofenil)(4-bromofenil)acetonitrilo
- (4-Amino-2-clorofenil)(4-metilfenil)acetonitrilo
Singularidad
(4-Amino-2-clorofenil)(4-clorofenil)acetonitrilo es único debido a la presencia de dos grupos clorofenilo, que imparten propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
81720-94-7 |
|---|---|
Fórmula molecular |
C14H10Cl2N2 |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C14H10Cl2N2/c15-10-3-1-9(2-4-10)13(8-17)12-6-5-11(18)7-14(12)16/h1-7,13H,18H2 |
Clave InChI |
GJYVIYJLSWIBLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



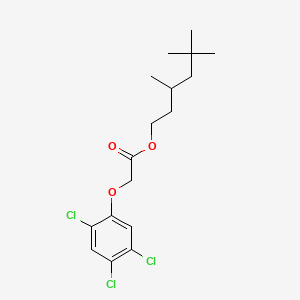
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
